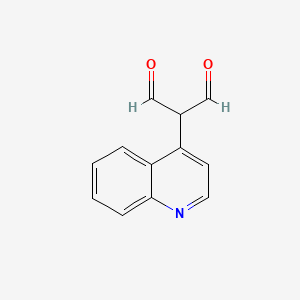

2-(Quinolin-4-yl)malonaldehyde

Description

Contextualization within the Chemistry of β-Dicarbonyl Compounds

2-(Quinolin-4-yl)malonaldehyde belongs to the class of β-dicarbonyl compounds, which are characterized by the presence of two carbonyl groups separated by a single carbon atom. fiveable.mewikipedia.org This structural arrangement imparts unique chemical properties, most notably the heightened acidity of the α-hydrogen located on the central carbon. fiveable.me The presence of two electron-withdrawing carbonyl groups stabilizes the resulting conjugate base, an enolate, through resonance. fiveable.me This facile enolate formation is a cornerstone of the reactivity of β-dicarbonyl compounds, making them versatile nucleophiles in a variety of carbon-carbon bond-forming reactions. fiveable.mepressbooks.pub

The parent compound, malonaldehyde, is a classic example of a β-dicarbonyl. wikipedia.orgwikipedia.org Due to its high reactivity, it often exists in its enol form. wikipedia.org The chemistry of β-dicarbonyls is extensive, with prominent applications in reactions such as the Claisen condensation, alkylation, and the synthesis of heterocyclic systems. fiveable.mepressbooks.pubjove.com These compounds serve as crucial intermediates in the synthesis of a wide array of more complex organic molecules. vpscience.org

Significance of the Quinoline (B57606) Ring System in Heterocyclic Chemistry

The quinoline moiety of this compound is a fused aromatic heterocyclic system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.comslideshare.netgcwgandhinagar.comresearchgate.net This structural feature is of immense importance in heterocyclic chemistry. Quinoline and its derivatives are found in numerous naturally occurring alkaloids, most famously in the antimalarial drug quinine. numberanalytics.comnih.gov The quinoline scaffold is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in a wide range of therapeutic agents, including antibacterial and anticancer drugs. nih.govnumberanalytics.com

The electronic properties of the quinoline ring are influenced by the nitrogen atom, which imparts a degree of electron deficiency to the heterocyclic ring. numberanalytics.com This affects its reactivity in various chemical transformations. numberanalytics.com The fusion of the benzene and pyridine rings creates a rigid, planar structure that can influence interactions with biological targets. numberanalytics.com The versatility of the quinoline system allows for a broad spectrum of chemical modifications, making it a privileged scaffold in medicinal chemistry and materials science. nih.govnumberanalytics.com

Rationale for Investigating the this compound Scaffold

The combination of a β-dicarbonyl unit with a quinoline ring in this compound creates a bifunctional molecule with significant potential in organic synthesis. The malonaldehyde portion provides two reactive aldehyde groups and an acidic α-hydrogen, making it a versatile precursor for a variety of chemical transformations. This includes reactions with nucleophiles to form Schiff bases and other derivatives.

The quinoline moiety, on the other hand, introduces the characteristic properties of this important heterocycle, including its potential for biological activity and its ability to act as a ligand in coordination chemistry. The investigation of this scaffold is driven by the prospect of developing novel synthetic methodologies and creating new molecules with unique properties. The dual functionality of this compound makes it a valuable building block for the synthesis of more complex heterocyclic systems and potential bioactive compounds.

Historical Development and Relevant Precursors in Malonaldehyde and Quinoline Chemistry

The history of malonaldehyde chemistry is linked to the study of lipid peroxidation, where it is formed as a byproduct. wikipedia.orgnih.gov In synthetic chemistry, it is often generated in situ from more stable precursors like 1,1,3,3-tetramethoxypropane (B13500) due to its high reactivity. wikipedia.org The study of malonaldehyde and its derivatives has been crucial in understanding oxidative stress in biological systems. wikipedia.orgmdpi.com

The synthesis of quinoline dates back to the 19th century, with its initial isolation from coal tar. nih.govnumberanalytics.com The development of synthetic methods, such as the Skraup synthesis in 1880, was a significant milestone. numberanalytics.comiipseries.org This reaction involves the treatment of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. numberanalytics.com Over the years, numerous other methods for quinoline synthesis have been developed, including the Doebner-von Miller, Friedländer, and Combes syntheses, each offering different advantages and access to a variety of substituted quinolines. numberanalytics.comiipseries.orgwikipedia.org

The synthesis of this compound itself builds upon these foundational chemistries. A common synthetic approach involves the Vilsmeier-Haack reaction. researchgate.netscispace.comrsc.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group or its equivalent onto a reactive substrate. scispace.comrsc.org In the context of quinoline derivatives, this reaction can be used to construct the malonaldehyde functionality onto the quinoline scaffold. researchgate.netscispace.com

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

40070-86-8 |

|---|---|

Molecular Formula |

C24H24N2O7 |

Molecular Weight |

452.5 g/mol |

IUPAC Name |

2-quinolin-4-ylpropanedial;trihydrate |

InChI |

InChI=1S/2C12H9NO2.3H2O/c2*14-7-9(8-15)10-5-6-13-12-4-2-1-3-11(10)12;;;/h2*1-9H;3*1H2 |

InChI Key |

HGDDGVKYQNOJAA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(C=O)C=O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(C=O)C=O.C1=CC=C2C(=C1)C(=CC=N2)C(C=O)C=O.O.O.O |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for 2 Quinolin 4 Yl Malonaldehyde and Its Molecular Precursors

Strategies for the Construction of the Malonaldehyde Moiety

The malonaldehyde group is a key 1,3-dicarbonyl synthon. Its synthesis, particularly when substituted at the C-2 position, relies on controlled formylation reactions.

Formylation is a chemical process that introduces a formyl group (-CH=O) into a molecule. wikipedia.org In the context of creating 2-substituted malonaldehydes, this typically involves the diformylation of an activated methylene (B1212753) group (a CH₂ group flanked by electron-withdrawing groups) or the formylation of a precursor that already contains one aldehyde equivalent. Various formylating agents can be employed, including formic acid, carbon monoxide, and derivatives of dimethylformamide (DMF). wikipedia.orgnih.govresearchgate.net

For instance, compounds with an active methylene group can be subjected to formylation conditions, although achieving selective diformylation at the same carbon can be challenging and often requires specific reagents like those used in the Vilsmeier-Haack reaction. researchgate.net Alternative strategies might involve the use of metal- and oxidant-free photochemical decarboxylative formylation or photocatalytic methods that generate chlorine radicals for redox-neutral formylation. nih.govorganic-chemistry.org

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reactive species, known as the Vilsmeier-Haack reagent, is typically a chloromethyleneiminium salt generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃). ijpcbs.comsemanticscholar.org

This reagent is not only used for monofunctionalization but can also be applied to substrates containing activated methyl or methylene groups to produce β-dicarbonyl compounds. researchgate.netsemanticscholar.org The reaction of a compound with an active methyl group adjacent to an activating group (such as an imine or aromatic ring) with the Vilsmeier reagent can lead to diformylation, yielding a malonaldehyde derivative. semanticscholar.org For example, research has demonstrated that the 2-methyl group of certain 3H-indoles can be diformylated using the Vilsmeier reagent to furnish aminomethylene malonaldehydes, which are precursors to the 1,3-dialdehyde structure. semanticscholar.org This approach represents a plausible pathway to 2-(Quinolin-4-yl)malonaldehyde, potentially starting from a 4-methylquinoline (B147181) precursor.

| Reagent Component | Role in Vilsmeier-Haack Reaction |

| N,N-Dimethylformamide (DMF) | Source of the formyl group |

| Phosphorus oxychloride (POCl₃) | Activates DMF to form the electrophilic Vilsmeier reagent |

| Substrate with active C-H bond | The nucleophile that is formylated by the reagent |

Synthetic Routes to the Quinolin-4-yl Fragment

The quinoline (B57606) ring is a prominent heterocyclic scaffold found in numerous pharmacologically active compounds. nih.govwikipedia.org Its synthesis has been a subject of extensive research, leading to the development of several classic named reactions.

A variety of synthetic techniques for preparing the quinoline core have been discovered since the late 19th century. iipseries.org These methods typically involve the condensation and cyclization of anilines with various carbonyl-containing partners. nih.govpharmaguideline.com

Skraup Synthesis: This is one of the oldest methods, where an aniline (B41778) is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene (B124822) or arsenic acid) to produce quinoline. nih.goviipseries.orgwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then reacts with the aniline. iipseries.orgpharmaguideline.comwordpress.com

Doebner-Von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones instead of glycerol to react with anilines under acidic conditions, yielding substituted quinolines. nih.govwikipedia.orgsynarchive.comacs.org

Combes Synthesis: This method involves the condensation of an arylamine with a β-diketone, followed by an acid-catalyzed ring closure of the intermediate Schiff base to form a 2,4-disubstituted quinoline. wikipedia.orgiipseries.orgdrugfuture.comslideshare.net

Friedländer Synthesis: This reaction provides quinoline derivatives through the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). wikipedia.orgalfa-chemistry.comjk-sci.com The reaction can be catalyzed by either acids or bases. wikipedia.orgorganicreactions.orgorganic-chemistry.org

Interactive Table: Comparison of Classical Quinoline Syntheses

| Synthesis Method | Aniline Component | Carbonyl Component | Key Reagents/Conditions | Typical Product |

|---|---|---|---|---|

| Skraup | Aniline | Glycerol (forms acrolein in situ) | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | Unsubstituted or substituted quinolines iipseries.orgwikipedia.org |

| Doebner-Von Miller | Aniline | α,β-Unsaturated carbonyl compound | Acid catalyst (e.g., HCl) | 2- and/or 4-substituted quinolines nih.govwikipedia.org |

| Combes | Arylamine | β-Diketone | Acid catalyst (e.g., H₂SO₄) | 2,4-Disubstituted quinolines wikipedia.orgdrugfuture.com |

| Friedländer | 2-Aminoaryl aldehyde or ketone | Aldehyde or ketone with α-methylene group | Acid or base catalyst | Substituted quinolines wikipedia.orgalfa-chemistry.com |

To facilitate the final coupling step, it is often necessary to functionalize a pre-formed quinoline ring at the C-4 position. While nucleophilic substitution reactions readily occur at the C-2 and C-4 positions of the quinoline ring, modern methods often rely on C-H activation and cross-coupling strategies. iipseries.orgnih.gov

Transition-metal catalysis has emerged as a powerful tool for the regioselective functionalization of quinolines. nih.gov For instance, copper-catalyzed tandem annulation of alkynyl imines with diazo compounds can provide an efficient route to a range of C4-functionalized quinolines under mild conditions. organic-chemistry.org Other approaches involve the direct C-H functionalization of quinoline N-oxides, which can direct alkenylation or other substitutions to specific positions, although C-2 is often favored. nih.govthieme-connect.com The introduction of a halogen at the C-4 position is a common strategy, as the resulting 4-haloquinoline is an excellent substrate for subsequent cross-coupling reactions.

Coupling Strategies for the this compound Core

The final construction of the target molecule involves linking the quinolin-4-yl fragment with the malonaldehyde moiety or a suitable precursor. Two primary retrosynthetic disconnections can be envisioned:

Coupling a Quinoline Precursor with a Malonaldehyde Precursor: This is a convergent approach. A common strategy involves the palladium-catalyzed cross-coupling of a 4-haloquinoline with a malonate ester derivative (e.g., diethyl malonate). The resulting diethyl 2-(quinolin-4-yl)malonate could then be reduced and oxidized or subjected to formylation conditions to yield the target malonaldehyde. The Hirao cross-coupling, which involves the palladium-catalyzed reaction of aryl halides with dialkyl phosphites, provides a precedent for P-C bond formation and demonstrates the utility of palladium catalysis in functionalizing heteroaryl halides. nih.gov Similar principles apply to C-C bond formation, where palladium catalysts are used to couple aryl halides with various carbon nucleophiles. nih.govorganic-chemistry.org

Building the Malonaldehyde Moiety onto a Quinoline Scaffold: This is a more linear approach. A plausible route would start with 4-methylquinoline. The methyl group at the C-4 position is activated by the adjacent nitrogen-containing aromatic ring. This activated methyl group could potentially undergo a Vilsmeier-Haack diformylation reaction, directly installing the malonaldehyde functionality onto the quinoline core in a manner analogous to the formylation of activated methyl groups on other heterocyclic systems. semanticscholar.org

The choice of strategy depends on the availability of starting materials, reaction efficiency, and functional group tolerance. The Vilsmeier-Haack approach on 4-methylquinoline appears more atom-economical, while the cross-coupling route offers greater modularity and control.

Carbon-Carbon Bond Formation Methodologies

The crucial step in the synthesis of this compound is the formation of the C-C bond between the C4 position of the quinoline ring and the central carbon of the malonaldehyde group. Various established carbon-carbon bond-forming reactions can be adapted for this purpose, typically involving the coupling of a quinoline-based electrophile with a malonaldehyde-equivalent nucleophile, or vice versa.

Key strategies include transition-metal-catalyzed cross-coupling reactions and nucleophilic substitution approaches. For instance, a 4-haloquinoline (e.g., 4-chloroquinoline) can serve as an electrophilic partner in reactions like the Heck or Suzuki coupling. alevelchemistry.co.ukorganic-chemistry.org The Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene, while the Suzuki coupling utilizes a boronic acid derivative. organic-chemistry.org An alternative approach involves the AlCl₃-mediated C-C bond formation between a 2-chloroquinoline-3-carbonitrile (B1354263) and various indoles, demonstrating a successful C-C bond formation on the quinoline ring. nih.gov

These methodologies provide a versatile toolkit for creating the foundational carbon skeleton of the target molecule. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired reaction conditions.

Table 1: Overview of Potential C-C Bond Formation Strategies

| Reaction Type | Quinoline Precursor (Electrophile) | Malonaldehyde Precursor (Nucleophile) | Typical Catalyst/Reagent |

|---|---|---|---|

| Suzuki Coupling | 4-Haloquinoline | Malonaldehyde-boronic acid/ester derivative | Palladium catalyst (e.g., Pd(PPh₃)₄), Base |

| Heck Reaction | 4-Haloquinoline | Protected vinyl ether or enol ether | Palladium catalyst (e.g., Pd(OAc)₂), Base |

| Nucleophilic Aromatic Substitution (SₙAr) | 4-Haloquinoline | Malonaldehyde enolate or equivalent carbanion | Strong Base (e.g., NaH, LDA) |

| Friedel-Crafts type Acylation | Activated Quinoline | Dicarbonyl equivalent | Lewis Acid (e.g., AlCl₃) |

Sequential Synthesis and One-Pot Reaction Approaches

To enhance synthetic efficiency, reduce waste, and minimize purification steps, sequential and one-pot reactions are highly desirable. These approaches involve conducting multiple reaction steps in the same vessel without isolating intermediates. For quinoline derivatives, several one-pot procedures have been developed. For example, an efficient one-pot synthesis of quinolin-4(1H)-one derivatives has been achieved through a sequential Michael addition–elimination reaction followed by a palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org Similarly, one-pot multi-component reactions, such as the synthesis of hexahydroquinolines from simple precursors in aqueous media, highlight the power of these streamlined methods. researchgate.net

Table 2: Hypothetical Sequential Synthesis of this compound

| Step | Reaction | Reagents & Conditions | Intermediate Formed |

|---|---|---|---|

| 1 | Activation of Quinoline Precursor | e.g., Halogenation of quinolin-4-one | 4-Haloquinoline |

| 2 | In Situ Metalation/Coupling | Palladium catalyst, malonaldehyde precursor, base | This compound (protected) |

| 3 | Deprotection | Acidic workup | Final Product: this compound |

Challenges in the Synthesis and Isolation of Highly Reactive Malonaldehyde Derivatives

The synthesis and purification of compounds containing the malonaldehyde moiety are fraught with challenges due to the inherent reactivity of this functional group. Malonaldehyde (MDA) and its derivatives are known to be highly reactive substances. semanticscholar.org This reactivity presents significant hurdles in their synthesis, isolation, and handling.

One of the primary challenges is the instability of the malonaldehyde group itself. Malonaldehydes are prone to enolization, self-condensation, and polymerization under both acidic and basic conditions. This instability can lead to low yields and the formation of complex mixtures of side products, complicating purification.

Furthermore, the synthesis of the malonaldehyde precursor itself can be problematic. For example, the common method of generating malonaldehyde via the acidic hydrolysis of tetraalkoxypropanes can result in incomplete hydrolysis. nih.gov This leads to the formation of reactive and often mutagenic side products like β-ethoxyacrolein, which can be difficult to separate from the desired product and may interfere with subsequent reactions. nih.gov

Due to this high reactivity, malonaldehyde derivatives are often prepared and used in a protected form, such as a dialkyl acetal. The final deprotection step to release the free malonaldehyde must be performed under carefully controlled, mild conditions to prevent degradation of the target molecule. The purification of the final, highly polar, and reactive product often requires specialized chromatographic techniques to avoid decomposition on the stationary phase. These factors make the isolation of pure malonaldehyde derivatives a non-trivial task in synthetic organic chemistry. semanticscholar.orgscholars.direct

Table 3: Summary of Synthetic and Isolation Challenges

| Challenge | Description | Consequence | Mitigation Strategy |

|---|---|---|---|

| Inherent Reactivity | Malonaldehyde moiety is prone to self-condensation and polymerization. semanticscholar.org | Low yields, formation of intractable tars, difficult purification. | Use of mild reaction conditions, short reaction times, immediate use of the product. |

| Tautomerism | Exists in equilibrium with its more stable enol tautomer. | Can affect reactivity and characterization. | Characterization using techniques that can identify both forms (e.g., NMR). |

| Precursor Purity | Side products from the synthesis of malonaldehyde precursors (e.g., incomplete hydrolysis). nih.gov | Contamination of the final product with reactive impurities. | Careful purification of precursors, use of alternative synthons. |

| Isolation and Purification | The final product can be unstable under purification conditions (e.g., chromatography, distillation). | Decomposition during workup and isolation, leading to loss of material. | Use of protected forms, deprotection as the final step, specialized purification methods (e.g., flash chromatography with deactivated silica). |

Chemical Reactivity and Transformation Pathways of 2 Quinolin 4 Yl Malonaldehyde

Reactions of the Malonaldehyde Enol/Enolate System

The malonaldehyde moiety is the primary site for a variety of chemical transformations. Its ability to act as a versatile three-carbon building block is central to its synthetic utility. The reactivity stems from the electrophilic nature of the carbonyl carbons and the nucleophilicity of the enolate form.

The aldehyde groups of 2-(quinolin-4-yl)malonaldehyde are susceptible to nucleophilic attack. This is often followed by a dehydration step, leading to a condensation product. A classic example of this reactivity is the Knoevenagel condensation, where an active methylene (B1212753) compound reacts with a carbonyl group. wikipedia.orgnih.govorganicreactions.org In the case of this compound, the aldehyde groups can react with various carbon- and heteroatom-based nucleophiles.

This reaction typically involves the nucleophilic addition of a compound with an active hydrogen to one of the carbonyl groups, followed by the elimination of a water molecule. wikipedia.org The reaction is often catalyzed by a weak base. wikipedia.org This pathway is fundamental to the formation of a wide range of derivatives and is a preliminary step in many of the cyclization reactions discussed below.

The most significant synthetic application of this compound is its use as a precursor for the synthesis of complex heterocyclic systems. The 1,3-dicarbonyl arrangement is perfectly suited for cyclocondensation reactions with binucleophilic reagents, leading to the formation of new rings fused to the quinoline (B57606) scaffold. These reactions are pivotal in generating compounds with potential biological activity. nih.govnih.govresearchgate.net

The reaction of 1,3-dicarbonyl compounds with reagents containing an N-C-N fragment, such as amidines, urea, or thiourea (B124793), is a widely used and efficient method for constructing pyrimidine (B1678525) rings. bu.edu.egorganic-chemistry.orgmdpi.com When this compound undergoes this reaction, it leads to the formation of a pyrimidine ring fused to the quinoline core, resulting in the pyrimido[4,5-b]quinoline system. researchgate.netresearchgate.net

The general mechanism involves the initial condensation of the binucleophile with one of the aldehyde groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic heterocyclic system. bu.edu.eg The use of different N-C-N reagents allows for the introduction of various substituents on the newly formed pyrimidine ring. For instance, reacting with guanidine (B92328) yields a 2-amino substituted product, while using thiourea results in a 2-thioxo derivative. researchgate.netnih.gov

Table 1: Synthesis of Pyrimido[4,5-b]quinoline Derivatives This table is interactive and showcases potential products from the reaction of this compound with various binucleophiles.

| Binucleophile (N-C-N) | Reagent Name | Resulting Fused Heterocycle |

|---|---|---|

|

Guanidine | 4-Amino-pyrimido[4,5-b]quinoline |

|

Urea | Pyrimido[4,5-b]quinolin-4(3H)-one |

|

Thiourea | 4-Thioxo-3,4-dihydropyrimido[4,5-b]quinoline |

|

Acetamidine | 4-Methylpyrimido[4,5-b]quinoline |

The reaction between 1,3-dicarbonyl compounds and hydrazines is a cornerstone of pyrazole (B372694) synthesis. organic-chemistry.orgumich.edu For this compound, this reaction provides a direct route to the pyrazolo[3,4-b]quinoline scaffold. researchgate.netmdpi.com The reaction proceeds through a cyclocondensation mechanism where the hydrazine (B178648), acting as a N-N binucleophile, reacts with both aldehyde functionalities.

The regioselectivity of the reaction can be controlled by using substituted hydrazines, such as phenylhydrazine, which leads to N-substituted pyrazole rings. nih.govnih.gov This transformation is highly efficient and allows for the creation of a diverse range of pyrazolo[3,4-b]quinoline derivatives by varying the hydrazine component. mdpi.com

Table 2: Synthesis of Pyrazolo[3,4-b]quinoline Derivatives This interactive table illustrates the expected products from the reaction of this compound with different hydrazine derivatives.

| Binucleophile (N-N) | Reagent Name | Resulting Fused Heterocycle |

|---|---|---|

|

Hydrazine | 1H-Pyrazolo[3,4-b]quinoline |

|

Phenylhydrazine | 1-Phenyl-1H-pyrazolo[3,4-b]quinoline |

|

Methylhydrazine | 1-Methyl-1H-pyrazolo[3,4-b]quinoline |

|

Semicarbazide | 1H-Pyrazolo[3,4-b]quinoline-1-carboxamide |

The synthetic utility of the malonaldehyde group extends beyond the synthesis of pyrimidines and pyrazoles. It can react with a variety of other binucleophiles to form different fused heterocyclic systems. For example, reaction with hydroxylamine (B1172632) hydrochloride can yield the corresponding isoxazolo[5,4-b]quinoline. Similarly, condensation with active methylene compounds that also contain a nucleophilic group can lead to other fused ring systems. The versatility of the 1,3-dicarbonyl unit makes this compound a valuable intermediate for constructing diverse polycyclic aromatic systems. nih.govdntb.gov.ua

Cyclization Reactions to Form Fused Heterocyclic Architectures

Reactivity Pertaining to the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring is a site of basicity and nucleophilicity. youtube.com It can be protonated by acids to form quinolinium salts. The presence of the malonaldehyde substituent at the 4-position influences this reactivity. Due to the electron-withdrawing nature of the two aldehyde groups, the basicity of the quinoline nitrogen is expected to be somewhat reduced compared to unsubstituted quinoline.

Despite this, the nitrogen atom can still undergo reactions typical for heterocyclic amines. It can act as a nucleophile in alkylation reactions to form quaternary N-alkyl quinolinium salts. pharmacy180.com Furthermore, the nitrogen can be oxidized, for instance by a peracid, to form the corresponding Quinoline N-oxide. youtube.com These reactions modify the electronic properties and steric environment of the quinoline core, providing pathways to further functionalize the molecule.

Based on a comprehensive review of available scientific literature, there is insufficient specific research data on "this compound" to provide a detailed and scientifically accurate article that adheres to the requested outline. While the compound is commercially available, dedicated studies on its specific chemical reactivity and transformation pathways—including electrophilic attacks, quaternization, coordination chemistry, oxidation-reduction pathways, Schiff base formation, and the regioselectivity or stereoselectivity of its reactions—have not been extensively published.

General chemical principles allow for predictions about its reactivity based on the quinoline and malonaldehyde moieties. For instance, the aldehyde groups would be expected to react with primary amines to form Schiff bases, and the quinoline nitrogen could potentially undergo quaternization or coordinate to metal centers. However, without specific research findings for this particular molecule, a detailed, authoritative article with supporting data tables as requested cannot be constructed.

Therefore, this article cannot be generated at this time due to the lack of specific scientific research on this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the carbon and proton frameworks.

The ¹H NMR spectrum of 2-(Quinolin-4-yl)malonaldehyde displays characteristic signals corresponding to the protons of both the quinoline (B57606) ring and the malonaldehyde moiety. The aromatic region of the spectrum typically shows a complex pattern of signals for the seven protons of the quinoline ring system. These protons, designated H-2, H-3, and H-4 on the pyridine (B92270) ring, and H-5, H-6, H-7, and H-8 on the benzene (B151609) ring, are chemically and magnetically nonequivalent, leading to distinct chemical shifts and coupling patterns. acs.org The chemical shifts for quinoline protons are influenced by the electron-withdrawing nitrogen atom and anisotropic effects of the aromatic system. acs.orguncw.edu

The malonaldehyde fragment contributes signals from its aldehydic protons and the methine proton. Due to tautomerism, the malonaldehyde moiety can exist in keto-enol forms, which affects the observed proton signals. The aldehydic protons typically appear at downfield chemical shifts, often in the range of 9-10 ppm. oregonstate.edu The methine proton's chemical shift will vary depending on the specific tautomeric form and solvent conditions.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehydic CH | 9.0 - 10.0 | Singlet or Doublet |

| Quinoline H2 | ~8.9 | Doublet |

| Quinoline H3 | ~7.4 | Doublet |

| Quinoline H5 | ~8.1 | Doublet |

| Quinoline H6 | ~7.7 | Triplet |

| Quinoline H7 | ~7.5 | Triplet |

| Quinoline H8 | ~7.8 | Doublet |

| Malonaldehyde CH | Variable (enol/keto) | Singlet or Multiplet |

Note: Predicted values are based on typical chemical shifts for quinoline and malonaldehyde derivatives and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The quinoline ring system will exhibit nine distinct signals corresponding to its nine carbon atoms. The chemical shifts of these carbons are well-characterized, with carbons adjacent to the nitrogen atom (C2 and C8a) appearing at lower field. publish.csiro.auresearchgate.netresearchgate.net

The malonaldehyde portion of the molecule will show signals for the two carbonyl carbons (or enolic carbons) and the central methine carbon. The carbonyl carbons are typically found in the highly deshielded region of the spectrum, often above 180 ppm. The chemical shift of the central carbon will depend on its hybridization state within the keto-enol tautomers.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 180 - 200 |

| Quinoline C2 | ~150 |

| Quinoline C3 | ~121 |

| Quinoline C4 | ~148 |

| Quinoline C4a | ~128 |

| Quinoline C5 | ~129 |

| Quinoline C6 | ~126 |

| Quinoline C7 | ~129 |

| Quinoline C8 | ~127 |

| Quinoline C8a | ~148 |

| Malonaldehyde CH | Variable (enol/keto) |

Note: Predicted values are based on typical chemical shifts for quinoline and malonaldehyde derivatives and may vary based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, which is crucial for identifying adjacent protons within the quinoline ring and potentially within the malonaldehyde side chain. acs.orgsdsu.edu For example, the correlation between H-2 and H-3, and the sequential correlations among H-5, H-6, H-7, and H-8 can be established.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms, allowing for the direct assignment of the carbon signals based on the already assigned proton signals. mdpi.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.educolumbia.edu This is particularly valuable for establishing the connectivity between the quinoline ring and the malonaldehyde substituent by observing correlations between the protons of one moiety and the carbons of the other.

Infrared (IR) Spectroscopy for Identification of Carbonyl and Quinoline Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the C=O stretching vibration of the malonaldehyde carbonyl groups. libretexts.orgspectroscopyonline.com This band typically appears in the region of 1650-1740 cm⁻¹. orgchemboulder.compg.edu.pl The exact position can be influenced by conjugation and intramolecular hydrogen bonding.

The quinoline ring exhibits a series of characteristic absorptions:

C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹. chegg.com

C=C and C=N ring stretching vibrations appear in the 1400-1650 cm⁻¹ region. mdpi.comastrochem.orgresearchgate.net

C-H out-of-plane bending vibrations are found in the 700-900 cm⁻¹ region and are diagnostic of the substitution pattern of the aromatic ring. astrochem.org

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Aldehyde C=O | Stretching | 1650 - 1740 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C/C=N | Ring Stretching | 1400 - 1650 |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of the compound, which aids in confirming its structure. The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), depending on the ionization technique used, which corresponds to the molecular weight of this compound.

The fragmentation pattern can be complex but often reveals characteristic losses. For quinoline derivatives, a common fragmentation pathway involves the loss of hydrogen cyanide (HCN) from the quinoline ring. cdnsciencepub.comrsc.org The malonaldehyde side chain can also undergo fragmentation, for instance, through the loss of carbon monoxide (CO) or water (H₂O). nih.gov Analysis of these fragment ions helps to piece together the molecular structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides insights into the electronic structure and the extent of conjugation in the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π-π* electronic transitions within the quinoline aromatic system and the conjugated malonaldehyde moiety. researchgate.netmdpi.com

The quinoline ring itself has characteristic absorption bands. nih.govresearchgate.net The presence of the malonaldehyde substituent at the 4-position extends the conjugation of the system, which is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted quinoline. The exact position and intensity of these bands are sensitive to the solvent polarity. researchgate.net

X-ray Crystallography for Definitive Solid-State Structural Confirmation

Single-crystal X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a compound's chemical behavior and properties.

As of the latest literature surveys and searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), an experimentally determined crystal structure for this compound has not been reported. The absence of a deposited structure means that definitive solid-state conformational details and packing information for this specific molecule are not currently available.

However, the crystallographic analysis of closely related quinoline derivatives highlights the utility and the level of detailed structural information that can be obtained. For instance, the crystal structures of various substituted quinolines have been successfully elucidated, revealing key insights into their molecular geometry and supramolecular assembly.

Should single crystals of this compound become available, X-ray diffraction analysis would be the definitive method for its structural characterization. The typical data obtained from such an analysis would include:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

Molecular Conformation: The precise arrangement of atoms, including the planarity of the quinoline ring system and the conformation of the malonaldehyde substituent.

Bond Lengths and Angles: Accurate measurements of all intramolecular distances and angles, providing insight into the bonding characteristics.

Intermolecular Interactions: Identification and characterization of non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, which govern the crystal packing.

A hypothetical table of crystallographic data for this compound, based on typical values for similar organic compounds, is presented below to illustrate the nature of the information that would be obtained.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Empirical Formula | C₁₂H₉NO₂ |

| Formula Weight | 200.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

| R-factor (%) | Value |

Note: The values in this table are placeholders and would be determined experimentally.

The definitive structural elucidation of this compound through X-ray crystallography would be a valuable contribution to the chemical sciences, providing a solid foundation for further computational studies and the rational design of new functional molecules based on this scaffold.

Theoretical and Computational Chemistry of 2 Quinolin 4 Yl Malonaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational tools allow for the detailed examination of electronic structure and energy, providing a predictive framework for molecular behavior.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govscirp.orgscirp.org It is employed to determine kinetic and thermodynamic stability, analyze molecular interactions, and evaluate the optical and electronic properties of compounds. nih.gov For a molecule like 2-(Quinolin-4-yl)malonaldehyde, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31+G(d,p), are performed to compute the total electronic energy, which corresponds to the stability of the molecule. scirp.orgscirp.org These calculations provide a foundational understanding of the molecule's energy landscape and electronic distribution. The results from DFT are crucial for deriving various molecular properties, including vibrational frequencies and thermochemical data. scirp.orgscirp.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap and Electron Transfer)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. ossila.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This gap is directly related to the molecule's ability to undergo electronic transitions and participate in charge transfer processes. arabjchem.org For this compound, the HOMO is expected to be located primarily on the electron-rich quinoline (B57606) ring system, while the LUMO is likely distributed over the electron-deficient malonaldehyde portion. Analysis of these orbitals provides insight into the regions of the molecule involved in electron donation and acceptance during chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

Note: These values are representative and would be determined through specific DFT calculations.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Reactivity Descriptors and Site Selectivity Prediction

Based on the electronic structure obtained from quantum chemical calculations, various reactivity descriptors can be calculated. These descriptors help in predicting how and where a molecule will react.

Electrostatic Potential Surface (EPS) Analysis

The Molecular Electrostatic Potential (MESP or EPS) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.org The EPS map illustrates regions of negative and positive electrostatic potential on the electron density surface. chemrxiv.orgresearchgate.net

For this compound, the EPS map would show:

Negative Regions (Electron-Rich): These areas, typically colored red, are susceptible to electrophilic attack. They are expected to be concentrated around the electronegative oxygen atoms of the aldehyde groups and the nitrogen atom of the quinoline ring. researchgate.net

Positive Regions (Electron-Poor): These areas, usually colored blue, indicate sites for potential nucleophilic attack. They are generally found around the hydrogen atoms and the carbon atoms of the carbonyl groups. researchgate.net

This analysis provides a qualitative prediction of the molecule's reactive sites. chemrxiv.org

Global and Local Reactivity Indices (e.g., Fukui functions, dual descriptors)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. chemrxiv.orgscispace.com

Global Reactivity Descriptors describe the reactivity of the molecule as a whole. chemrxiv.org These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Harder molecules have a larger HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. researchgate.net

Electronegativity (χ): The ability of the molecule to attract electrons. mdpi.com

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. nih.gov

Local Reactivity Descriptors are used to identify the reactivity of specific atomic sites within the molecule. chemrxiv.org The most common of these are Fukui functions, which indicate the change in electron density at a specific point when the total number of electrons in the molecule changes. nih.gov

f(r)+: For nucleophilic attack (electron acceptance).

f(r)-: For electrophilic attack (electron donation).

f(r)0: For radical attack.

By calculating these condensed Fukui functions for each atom in this compound, the specific atoms most likely to participate in nucleophilic, electrophilic, or radical reactions can be precisely identified, offering a quantitative prediction of site selectivity. scispace.comfrontiersin.org

Table 2: Illustrative Condensed Fukui Function Values for Selected Atoms in this compound

Note: Higher values indicate greater reactivity for the specified type of attack. The atoms listed are for illustrative purposes.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| N1 (Quinoline) | 0.05 | 0.12 |

| C2 (Quinoline) | 0.08 | 0.03 |

| C4 (Quinoline) | 0.11 | 0.01 |

| Cα (Malonaldehyde) | 0.15 | 0.04 |

| O (Carbonyl) | 0.02 | 0.18 |

Investigation of Intramolecular Interactions

A defining feature of the malonaldehyde portion of the molecule is the presence of a strong intramolecular hydrogen bond. This interaction occurs between the hydroxyl proton of the enol form and the carbonyl oxygen, forming a stable six-membered pseudo-ring. This type of hydrogen bond is often referred to as a Resonance-Assisted Hydrogen Bond (RAHB), where the strength of the bond is enhanced by π-electron delocalization within the β-dicarbonyl system.

Computational studies on malonaldehyde and its derivatives consistently show that this intramolecular hydrogen bond leads to a planar, enolic conformation being the most stable form. The proton is often found to be nearly equally shared between the two oxygen atoms, resulting in a low-barrier hydrogen bond. This delocalization of the proton has significant implications for the molecule's reactivity and spectroscopic properties.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| O-H Bond Length (Å) | 0.98 - 1.02 | Elongated compared to a non-hydrogen-bonded O-H group. |

| O···H Distance (Å) | 1.60 - 1.80 | Indicates a strong hydrogen bond. |

| O···O Distance (Å) | 2.55 - 2.70 | Short distance between oxygen atoms, characteristic of strong intramolecular H-bonds. |

| O-H···O Angle (°) | 140 - 150 | Shows a geometrically favorable arrangement for the hydrogen bond. |

| Hydrogen Bond Energy (kcal/mol) | 10 - 16 | Represents a significant contribution to molecular stability. |

Note: The data in this table are representative values from computational studies on malonaldehyde and its derivatives and are intended to be illustrative for the this compound system.

The quinoline ring in this compound introduces the possibility of various aromatic interactions, primarily π-π stacking in condensed phases or in dimeric forms. These interactions are a result of electrostatic and dispersion forces between the electron clouds of adjacent quinoline rings.

Computational modeling can predict the preferred orientation of these π-π stacking interactions, which are typically parallel-displaced or T-shaped arrangements rather than a perfectly cofacial alignment. These orientations minimize electrostatic repulsion while maximizing attractive dispersion forces. The interaction energy of such configurations can be estimated using quantum chemical calculations, providing insight into the stability of molecular aggregates.

Furthermore, the electron-rich nature of the quinoline ring can influence the electronic properties of the malonaldehyde moiety through inductive and resonance effects. The nitrogen atom in the quinoline ring acts as a weak electron-withdrawing group, which can modulate the acidity of the enolic proton and the strength of the intramolecular hydrogen bond.

| Dimer Configuration | Typical Interaction Energy (kcal/mol) | Key Contributing Forces |

|---|---|---|

| Parallel-Displaced | -2.5 to -4.0 | Dispersion, Electrostatic |

| T-shaped | -2.0 to -3.5 | Electrostatic (quadrupole-dipole), Dispersion |

| Sandwich (Cofacial) | Repulsive to weakly attractive | Electrostatic repulsion dominates |

Note: The data in this table are illustrative and based on computational studies of quinoline and similar aromatic systems.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an invaluable tool for elucidating the reaction mechanisms involving this compound. DFT calculations can map out the potential energy surface for a given reaction, identifying transition states, intermediates, and the corresponding activation energies.

For instance, the tautomerization between the keto and enol forms of the malonaldehyde moiety can be modeled to understand the proton transfer process. Calculations can determine the energy barrier for this transfer, which is expected to be low due to the stability of the transition state, facilitated by the intramolecular hydrogen bond.

Reactions with nucleophiles are also amenable to computational study. The malonaldehyde fragment presents multiple electrophilic sites. Theoretical models can predict the regioselectivity of nucleophilic attack by analyzing the distribution of electrostatic potential and the energies of the LUMOs (Lowest Unoccupied Molecular Orbitals). For example, the reaction could proceed via a Michael addition or a direct attack on one of the carbonyl carbons. By calculating the activation barriers for these competing pathways, the most likely reaction mechanism can be determined.

A plausible reaction pathway for the addition of a nucleophile (Nu⁻) could involve the following steps, which can be modeled computationally:

Nucleophilic attack: The nucleophile attacks one of the electrophilic carbon atoms of the malonaldehyde moiety.

Formation of an intermediate: A tetrahedral intermediate is formed.

Proton transfer/rearrangement: Subsequent proton transfer or rearrangement steps lead to the final product.

The calculated energy profile for such a reaction would reveal the rate-determining step and provide a detailed understanding of the reaction kinetics and thermodynamics.

Advanced Synthetic Applications of 2 Quinolin 4 Yl Malonaldehyde in Drug Discovery Scaffolds

Role as a Key Intermediate for Structurally Diverse Heterocyclic Compounds

The malonaldehyde moiety of 2-(Quinolin-4-yl)malonaldehyde is a classic three-carbon (C-C-C) building block, primed for cyclocondensation reactions with a variety of binucleophilic reagents (N-C-N fragments). bu.edu.eg This reactivity allows it to serve as a central precursor for a wide array of heterocyclic systems, enabling the generation of large libraries of quinoline-appended compounds for biological screening.

The most common applications involve reactions with amidines, ureas, and hydrazines to form pyrimidines and pyrazoles, respectively. These heterocycles are core components of many pharmacologically active agents. bu.edu.egorganic-chemistry.org

Synthesis of Pyrimidines: The reaction of this compound with N-C-N synthons like ureas, thioureas, or amidines is a direct and efficient method for constructing the pyrimidine (B1678525) ring. bu.edu.egorganic-chemistry.org This transformation is crucial as the pyrimidine scaffold is found in nucleic acids and numerous drugs with activities ranging from anticancer to antimicrobial. The general reaction involves the condensation of the binucleophile with the 1,3-dicarbonyl system of the malonaldehyde, followed by cyclization and dehydration.

Synthesis of Pyrazoles: Similarly, condensation with various hydrazines (e.g., hydrazine (B178648) hydrate, phenylhydrazine) yields quinolinyl-substituted pyrazoles. organic-chemistry.orgnih.gov The pyrazole (B372694) ring is another "privileged scaffold" in medicinal chemistry, known for its presence in anti-inflammatory, analgesic, and anticancer drugs. The regioselectivity of the cyclization can often be controlled by the reaction conditions and the nature of the substituents on the hydrazine. nih.gov

The versatility of this precursor allows for the creation of diverse substitution patterns on the newly formed heterocyclic ring, which is a key strategy in structure-activity relationship (SAR) studies.

Table 1: Examples of Heterocycles Synthesized from Malonaldehyde Precursors This table illustrates the general synthetic principle using aryl malonaldehydes as a proxy for this compound.

| Reactant (Binucleophile) | Resulting Heterocycle | Significance |

|---|---|---|

| Urea / Thiourea (B124793) | Pyrimidin-2(1H)-one / Pyrimidine-2(1H)-thione | Core of antiviral and anticancer drugs |

| Guanidine (B92328) | Pyrimidin-2-amine | Found in kinase inhibitors |

| Hydrazine Hydrate | Pyrazole | Scaffold for anti-inflammatory (COX-2 inhibitors) and anticancer agents |

| Phenylhydrazine | 1-Phenylpyrazole | Common motif in various CNS-active and antimicrobial compounds |

Scaffold for Quinoline-Malonaldehyde Hybrid Systems

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced affinity, improved efficacy, or a dual mechanism of action. nih.govfrontiersin.orgnih.gov this compound is an ideal starting point for creating hybrid molecules where the quinoline (B57606) core is covalently linked to another bioactive scaffold through a linker derived from the malonaldehyde unit.

In this context, the malonaldehyde fragment does not necessarily form a new heterocyclic ring but is transformed into a flexible or rigid linker that connects the quinoline pharmacophore to another. For example, the aldehyde functionalities can be selectively reacted to form imines, enamines, or be used in Knoevenagel condensations, creating conjugated systems that tether other bioactive moieties. nih.gov

This approach has been used to synthesize a variety of quinoline hybrids, including:

Quinoline-Oxadiazole Hybrids: Investigated for antitubercular activity. frontiersin.org

Quinoline-Triazole Hybrids: Evaluated for activity against Mycobacterium bovis. nih.gov

Quinoline-Sulfonamide Hybrids: Designed as potential anticancer agents. nih.gov

Precursor in the Synthesis of Compounds with Specific Protein/Enzyme Interaction Motifs

The quinoline scaffold is a well-established pharmacophore for designing ligands that interact with various biological targets, including kinases, DNA, and G-protein coupled receptors. rsc.orgmdpi.com Derivatives of this compound can be tailored to present specific functional groups in a defined three-dimensional space, enabling targeted interactions with the binding sites of proteins and enzymes.

Computational, or in silico, methods are integral to modern drug discovery for predicting how a ligand might bind to a receptor. nih.govmdpi.com Techniques like molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are used to design novel quinoline derivatives with high predicted binding affinities. nih.govresearchgate.net

Starting from this compound, chemists can computationally model the synthesis of various derivatives (e.g., pyrazoles, pyrimidines) and then dock these virtual compounds into the active site of a target protein. mdpi.comnih.gov For example, studies on quinoline-3-carboxamide (B1254982) derivatives have used molecular docking to predict their selectivity for ATM kinase over other kinases. mdpi.com Similarly, docking studies of quinoline derivatives have been used to predict inhibitory activity against HIV reverse transcriptase and platelet-derived growth factor receptor (PDGFR). nih.govbenthamdirect.com

These computational models guide the synthetic chemist to prioritize compounds that are most likely to be active, saving significant time and resources. The models evaluate factors such as hydrogen bonding, hydrophobic interactions, and electrostatic complementarity between the ligand and the protein's active site. nih.gov

Beyond predicting binding affinity, computational studies can help elucidate the mechanism of action at a molecular level. Molecular dynamics (MD) simulations, for instance, can be used to study the stability of the ligand-receptor complex over time and observe conformational changes that occur upon binding. mdpi.comnih.gov

For quinoline-based inhibitors derived from this compound, MD simulations can validate the binding poses predicted by docking. nih.gov By analyzing the trajectory of the simulation, researchers can identify key amino acid residues that form stable interactions with the inhibitor, providing a theoretical basis for its inhibitory effect. mdpi.comnih.gov This information is invaluable for understanding how the inhibitor works and for designing second-generation compounds with improved potency and selectivity. For example, computational analysis of quinoline-based inhibitors targeting HIV reverse transcriptase has helped to rationalize their structure-activity relationships based on their interactions with key residues in the enzyme's binding pocket. nih.gov

Table 2: Computational Techniques in Drug Design with Quinoline Scaffolds

| Technique | Application | Information Gained |

|---|---|---|

| Molecular Docking | Predicting the binding pose and affinity of a ligand to a receptor. nih.gov | Binding energy (G-score), key interacting amino acids, hydrogen bonds, hydrophobic interactions. researchgate.net |

| 3D-QSAR (e.g., CoMFA) | Correlating 3D structural features with biological activity across a series of compounds. nih.gov | Steric and electrostatic field maps indicating regions where modifications may increase or decrease activity. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the ligand-receptor complex over time. mdpi.com | Stability of binding pose, conformational changes, role of solvent, calculation of binding free energies. nih.gov |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. researchgate.net | Oral bioavailability, blood-brain barrier penetration, potential toxicity, drug-likeness. researchgate.net |

Building Block for Complex Polycyclic Natural Product Analogs

Many complex natural products with potent biological activity feature polycyclic architectures. The synthesis of analogs of these natural products is a key strategy for developing new drugs with improved properties. This compound, or its close chemical relatives, can serve as a valuable building block for the construction of such complex molecules.

A prominent example is in the synthesis of analogs of Dynemicin A. nih.govacs.org Dynemicin A is a potent antitumor antibiotic characterized by a unique structure that integrates an anthraquinone (B42736) core with a highly strained 10-membered enediyne ring. nih.govalchetron.com Its total synthesis is a formidable challenge that requires convergent strategies using advanced building blocks.

In synthetic routes toward Dynemicin A analogs, a quinoline unit serves as a precursor to the anthraquinone core. acs.orgthieme-connect.com While the exact malonaldehyde may not be used directly, closely related structures like 2-(quinolin-4-yl)propane-1,3-diol (the reduced form of the malonaldehyde) are employed. These building blocks are elaborated through a multi-step sequence to construct the polycyclic quinone imine system, which is a key intermediate. This intermediate then participates in a crucial Diels-Alder reaction to form the final complex polycyclic core of the Dynemicin analog. acs.orgthieme-connect.com

The ability to use quinoline-based building blocks in the convergent synthesis of such complex molecules highlights their importance in accessing novel chemical architectures inspired by nature. nih.govacs.org This approach allows for the creation of a wide variety of analogs that would be impossible to obtain by modifying the natural product itself, enabling detailed studies of how structural changes affect DNA-cleaving activity and therapeutic potential. nih.gov

Future Directions and Emerging Research Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives is a cornerstone of heterocyclic chemistry, and the drive towards environmentally benign methodologies is reshaping the field. Future research into the synthesis of 2-(Quinolin-4-yl)malonaldehyde will likely prioritize green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents.

Key areas for development include:

Catalyst Innovation: The use of heterogeneous catalysts, such as zeolites, offers a promising green approach for the synthesis of substituted quinolines. rsc.org These catalysts can be easily separated from the reaction mixture and potentially reused multiple times without significant loss of efficiency. rsc.org Research could focus on developing specific zeolite catalysts or other solid-supported catalysts tailored for the synthesis of the 2-(Quinolin-4-yl) scaffold.

Solvent-Free and Alternative Solvents: Moving away from traditional volatile organic solvents is a critical aspect of sustainable chemistry. Solvent-free reaction conditions have been successfully employed for synthesizing 2,4-disubstituted quinolines. rsc.org Additionally, the use of greener solvents like water or bio-derived solvents, potentially under microwave irradiation, could offer efficient and eco-friendly alternatives. tandfonline.comresearchgate.net

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields in shorter reaction times. tandfonline.com Similarly, visible-light-mediated photocatalytic methods represent an unconventional and highly atom-economical approach to synthesizing quinoline derivatives like quinolin-2(1H)-ones from quinoline N-oxides. rsc.org Exploring these energy sources for the synthesis of this compound could lead to more sustainable processes.

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel (one-pot synthesis) or where multiple starting materials react to form the final product in a single step (multicomponent reactions) significantly improves efficiency and reduces waste. tandfonline.com The Doebner reaction, a three-component synthesis of quinoline-4-carboxylic acids, provides a model that could be adapted for this purpose. nih.govacs.org

| Synthetic Strategy | Potential Advantage | Relevant Precedent |

| Heterogeneous Catalysis | Catalyst reusability, simplified purification | Use of Hβ zeolite for 2,4-disubstituted quinolines rsc.org |

| Solvent-Free Conditions | Reduced environmental impact, lower cost | Successful synthesis of quinolines without solvent rsc.org |

| Microwave Irradiation | Faster reaction times, improved yields | Green synthesis of quinoline-2-thiones in water researchgate.net |

| Visible-Light Photocatalysis | High atom economy, mild reaction conditions | Synthesis of quinolin-2(1H)-ones from N-oxides rsc.org |

| Multicomponent Reactions | Increased efficiency, reduced waste | Doebner reaction for quinoline-4-carboxylic acids nih.govacs.org |

Exploration of Novel Reactivity and Transformation Pathways

The unique combination of a quinoline ring and a malonaldehyde group in this compound suggests a rich and varied reactivity profile that is yet to be explored. Future research will likely focus on leveraging these functional groups to synthesize novel and complex molecular architectures.

The malonaldehyde moiety is a highly reactive 1,3-dicarbonyl compound, existing predominantly in its enol form. wikipedia.org It is known to react with a variety of nucleophiles. For instance, it readily condenses with compounds like thiobarbituric acid and hydrazines. nih.govresearchgate.net This reactivity could be exploited to construct new heterocyclic systems fused to the quinoline core. The aldehyde groups are also susceptible to oxidation to form the corresponding carboxylic acid derivative. smolecule.com

The quinoline nucleus itself can undergo various transformations. The nitrogen atom imparts weak basicity and can be protonated or alkylated. orientjchem.org The ring system is also amenable to C-H bond functionalization, allowing for the introduction of new substituents at various positions, although C-8 functionalization can be challenging due to steric hindrance. rsc.org

Potential areas for reactivity studies include:

Cyclization Reactions: The malonaldehyde unit is a prime candidate for condensation reactions with binucleophiles to form new five- or six-membered rings. For example, reaction with hydrazines could lead to pyrazole-substituted quinolines.

Knoevenagel and Aldol Condensations: The active methylene (B1212753) group and the aldehyde functionalities of the malonaldehyde portion can participate in classic carbon-carbon bond-forming reactions, allowing for the extension of the side chain and the synthesis of more complex derivatives. smolecule.com

Metal-Catalyzed Cross-Coupling: The quinoline ring can be functionalized using modern cross-coupling methodologies to introduce aryl, alkyl, or other groups, thereby tuning the electronic and steric properties of the molecule.

Reactions with Biomolecules: Malondialdehyde is known to react with DNA and amino acid residues in proteins, forming adducts. wikipedia.org Investigating the reactivity of this compound with biomolecules could open avenues in chemical biology and medicinal chemistry.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, scalability, and process control. acs.org The integration of this technology for the synthesis of this compound and its derivatives is a promising future direction.

The synthesis of quinolines has been successfully translated to continuous-flow systems. researchgate.netvapourtec.comresearchgate.net For example, a continuous photochemical process has been developed for a tandem photoisomerization-cyclization cascade to produce quinoline products with high throughput. vapourtec.com Flow reactors have also been employed for classic quinoline syntheses like the Doebner-Miller and Skraup reactions. researchgate.net

Benefits of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety: Flow reactors handle smaller volumes of reagents at any given time, which is particularly advantageous for potentially hazardous reactions.

Precise Control: Parameters such as temperature, pressure, and reaction time can be controlled with high precision, leading to improved yields and selectivity.

Rapid Optimization: Automated flow systems allow for the rapid screening of reaction conditions, significantly accelerating the optimization process. acs.org

Scalability: Scaling up production from milligrams to kilograms is often more straightforward in a flow system compared to traditional batch chemistry. researchgate.net

Future work could involve developing a multi-step continuous flow process that starts from simple precursors and telescopes several synthetic steps to produce this compound without isolating intermediates. This could be further enhanced by integrating real-time analysis and machine learning algorithms for autonomous optimization. researchgate.net

Computational Design of Advanced this compound Derivatives for Specific Chemical Interactions

Computational chemistry and molecular modeling are indispensable tools in modern chemical research, enabling the in silico design of molecules with tailored properties. Density Functional Theory (DFT) and other computational methods can be used to predict the geometric, electronic, and photophysical properties of this compound and its derivatives before their synthesis. rsc.orgbohrium.com

Future research in this area will likely focus on:

Structure-Property Relationships: Using computational models to understand how modifications to the quinoline core or the malonaldehyde side chain affect the molecule's properties. This includes calculating frontier molecular orbital (HOMO-LUMO) energy gaps, which are crucial for predicting chemical reactivity and electronic properties. rsc.org

Design of Targeted Molecules: Designing novel derivatives with specific functionalities for applications such as targeted enzyme inhibition or selective metal ion chelation. Computational docking studies can predict the binding affinity and mode of interaction of these derivatives with biological targets.

Prediction of Spectroscopic Properties: Time-Dependent DFT (TD-DFT) can be used to predict the absorption and emission spectra of new derivatives, guiding the design of novel chromophores and fluorophores. rsc.orgbohrium.com

Exploring Reactivity: Computational modeling can elucidate reaction mechanisms, identify transition states, and predict the feasibility of novel transformation pathways for this compound.

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Structural & Electronic Analysis | Optimized geometry, HOMO-LUMO gap, reactivity descriptors mdpi.com |

| Time-Dependent DFT (TD-DFT) | Photophysics | UV-Vis absorption and emission spectra rsc.org |

| Molecular Docking | Drug Design | Binding affinity and interaction with biological targets |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding Analysis | Nature of chemical bonds and intermolecular interactions |

Application in Functional Organic Materials Research (e.g., chromophores, chemosensors)

The inherent electronic and photophysical properties of the quinoline scaffold make it a highly attractive building block for functional organic materials. researchgate.net Quinoline derivatives are known to exhibit fluorescence and have been widely used in the development of chemosensors, organic light-emitting diodes (OLEDs), and photovoltaic cells. nih.govresearchgate.netresearchgate.net

The combination of the electron-accepting quinoline ring with the reactive malonaldehyde group in this compound creates a versatile platform for developing new functional materials.

Chemosensors: The malonaldehyde moiety can act as a binding site for specific analytes, such as metal ions or biocides. mdpi.com Upon binding, the electronic properties of the molecule would be altered, leading to a change in its fluorescence or color (a chromogenic response). Quinoline-based sensors have been developed for a variety of metal ions, including Zn²⁺, Al³⁺, and Fe²⁺/Fe³⁺. rsc.orgbohrium.comrsc.orgnih.gov The design of this compound derivatives could lead to highly selective and sensitive sensors.

Chromophores and Dyes: The extended π-conjugated system of the quinoline ring suggests that this compound and its derivatives could function as chromophores. By modifying the substituents on the quinoline ring, the absorption and emission wavelengths can be tuned, potentially leading to new dyes for applications in imaging or as components in dye-sensitized solar cells. nih.govmdpi.com

Organic Electronics: Quinoline derivatives are known to possess electron-transporting properties, making them suitable for use in OLEDs and organic photovoltaic devices. researchgate.netnih.gov The specific electronic characteristics of this compound could be harnessed in the design of new materials for the emissive or charge-transporting layers in these devices.

Q & A

Basic Question: What safety protocols should be followed when handling 2-(Quinolin-4-yl)malonaldehyde in laboratory settings?

Answer:

- Hazard Identification : Classified under GHS as harmful if swallowed (H302), skin irritant (H315), and serious eye irritant (H319). Use PPE including nitrile gloves, lab coats, and safety goggles. Ensure proper ventilation to avoid inhalation of dust/aerosols .

- Emergency Measures : For skin/eye contact, rinse immediately with water for ≥15 minutes. Use water spray or alcohol-resistant foam for fire incidents due to potential release of toxic gases (CO, NOx) .

- Storage : Store in a dry, cool (2–8°C) environment away from incompatible materials like strong oxidizers .

Basic Question: What are the standard synthetic routes for this compound, and how can reaction yields be optimized?

Answer:

- Vilsmeier-Haack Reaction : A common method involves reacting 4-hydroxyquinoline derivatives with Vilsmeier-Haack reagent (POCl₃/DMF). Optimize by controlling stoichiometry (1:3 ratio of quinoline to POCl₃) and reaction temperature (60–70°C) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 1:3 EtOAc/hexane) .

Basic Question: Which analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : Confirm structure using ¹H NMR (δ 9.8–10.2 ppm for aldehyde protons) and ¹³C NMR (δ 190–195 ppm for carbonyl carbons) .

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks at m/z 214.1 .

- HPLC : Use C18 columns with UV detection at 254 nm to assess purity (>95%) .

Advanced Question: How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Answer:

- DFT Calculations : Employ Gaussian09 with B3LYP/6-31G(d) basis set to calculate electrophilicity indices (ω > 1.5 eV indicates high reactivity at the β-carbon).

- Transition State Analysis : Identify energy barriers for nucleophilic attack using QM/MM simulations, focusing on steric effects from the quinoline ring .

Advanced Question: How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Answer:

- Refinement Software : Use SHELXL for high-resolution data. Adjust parameters like ADPs (anisotropic displacement parameters) and check for twinning using ROTAX .

- Validation Tools : Employ PLATON to detect disorder or solvent masking. Cross-validate with IR/Raman spectra to confirm bond lengths .

Advanced Question: What strategies minimize byproduct formation during the synthesis of this compound?

Answer:

- Reagent Control : Use anhydrous DMF to prevent hydrolysis of Vilsmeier-Haack reagent. Add POCl₃ dropwise at 0°C to suppress side reactions .

- Workup Protocol : Quench with ice-cold sodium acetate (pH 5–6) to precipitate byproducts. Filter through Celite before extraction .

Advanced Question: How can the biological activity of this compound derivatives be systematically evaluated?

Answer:

- In Vitro Assays : Test antimicrobial activity via MIC assays (e.g., against E. coli ATCC 25922) or cytotoxicity using MTT assays (IC₅₀ values in cancer cell lines like HeLa) .

- Structure-Activity Relationships (SAR) : Modify the quinoline core (e.g., introduce halogen substituents) and correlate changes with bioactivity using multivariate regression analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.